Azepane-1-sulfonyl chloride
Overview
Description
Azepane-1-sulfonyl chloride: is a heterocyclic compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol . It is a sulfonyl chloride derivative of azepane, a seven-membered nitrogen-containing ring. This compound is primarily used as a building block in organic synthesis and has applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of azepane with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: Azepane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: The sulfonyl chloride group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used to oxidize the sulfonyl chloride group.
Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the sulfonyl chloride group.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
Azepane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of azepane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives .
Comparison with Similar Compounds
- Piperidine-1-sulfonyl chloride
- Morpholine-1-sulfonyl chloride
- Pyrrolidine-1-sulfonyl chloride
Comparison: Azepane-1-sulfonyl chloride is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered (piperidine) and five-membered (pyrrolidine) counterparts. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
azepane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZNMEMFFRNANZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274641 | |
Record name | Hexahydro-1H-azepine-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41483-72-1 | |
Record name | Hexahydro-1H-azepine-1-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41483-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-1H-azepine-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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